REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O-]CC.[Na+].Br[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:19]=1[Cl:25])=[O:17]>C(O)C.C(O)C.C1(C)C=CC=CC=1>[C:3]([CH:2]([CH2:15][C:16](=[O:17])[C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:19]=1[Cl:25])[C:1]([O:7][CH2:8][CH3:9])=[O:6])(=[O:4])[CH3:5] |f:1.2,5.6|
|
Name
|
|
Quantity
|
3.26 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1)Cl)Cl
|
Name
|
ethanol toluene
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 4 hours at RT
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)OCC)CC(C1=C(C=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |